3-(5-Ethylthiophen-2-yl)-3-oxopropanal

Description

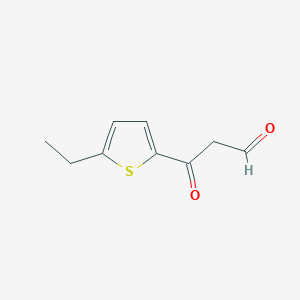

3-(5-Ethylthiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a 3-oxopropanal moiety at the 2-position. Its molecular formula is hypothesized to be C₉H₁₀O₂S (molecular weight ~182.24 g/mol). However, direct experimental data on this compound are scarce, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

3-(5-ethylthiophen-2-yl)-3-oxopropanal |

InChI |

InChI=1S/C9H10O2S/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,6H,2,5H2,1H3 |

InChI Key |

OFWRQSLJKABNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of thiophene derivatives, including 3-(5-Ethylthiophen-2-yl)-3-oxopropanal, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Chemical Reactions Analysis

3-(5-Ethylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

3-(5-Ethylthiophen-2-yl)-3-oxopropanal has several scientific research applications, including:

Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.

Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors and metal complexing agents.

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The closest analog identified is 3-(3-Methylthiophen-2-yl)-3-oxopropanal (CAS: 1343692-26-1), which differs in the position and size of the alkyl substituent (3-methyl vs. 5-ethyl) on the thiophene ring . Key differences include:

- Substituent Position: The 5-ethyl group in the target compound may induce steric hindrance and alter electronic effects compared to the 3-methyl analog.

- Solubility : The larger ethyl group likely reduces aqueous solubility compared to the methyl analog, impacting bioavailability in pharmaceutical contexts.

Reactivity and Impurity Profiles

Thiophene derivatives with amino alcohol substituents, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (), highlight the impact of functional groups on reactivity. The aldehyde in this compound is prone to nucleophilic attack, whereas amino alcohols undergo different reaction pathways. Impurity control is critical, as thiophene intermediates often generate byproducts like 1-Fluoronaphthalene or hydroxylated analogs (), necessitating stringent purification protocols .

Biological Activity

3-(5-Ethylthiophen-2-yl)-3-oxopropanal is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse pharmacological properties. The presence of the ethyl group and the aldehyde functional group contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antioxidant Activity : Compounds with thiophene structures often exhibit antioxidant properties, which help in mitigating oxidative stress in cells.

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.

- Cell Signaling Modulation : They may influence cell signaling pathways, affecting cellular responses to various stimuli.

Biological Activities

- Antioxidant Effects

-

Anti-inflammatory Properties

- Research indicates that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and cardiovascular diseases.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines, suggesting its potential use as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its anti-inflammatory potential .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.